Attachment Position Affects Lipophilicity
The target compound, methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate, exhibits a computed LogP of 2.7691 . Its positional isomer, methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate, where the piperidine is attached at the 3-position of the piperidine ring rather than the 2-position, has a reported LogP of 2.2585 . This represents a difference of approximately 0.51 LogP units, indicating higher lipophilicity for the 2-piperidinyl isomer.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.7691 |
| Comparator Or Baseline | Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate; LogP = 2.2585 |
| Quantified Difference | ΔLogP ≈ 0.51 (target compound is more lipophilic) |
| Conditions | Computed LogP values from vendor technical datasheets (Bidepharm and Fluorochem); exact computational method not specified by vendors. |
Why This Matters
A difference of 0.5 LogP units is pharmaceutically significant, capable of affecting membrane permeability, protein binding, and metabolic clearance; procurement of the incorrect positional isomer would introduce uncontrolled variability in ADME assays.
